molecular formula C12H14F3N3O2 B185698 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine CAS No. 309734-66-5

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Cat. No.: B185698
CAS No.: 309734-66-5
M. Wt: 289.25 g/mol
InChI Key: NADZMUZERVWRKC-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C13H16F3N3O2. It is known for its unique structural features, which include a piperazine ring substituted with a nitro group and a trifluoromethyl group.

Preparation Methods

The synthesis of 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-nitro-2-(trifluoromethyl)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds such as:

  • 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
  • 1-Methyl-4-[4-nitro-2-(trifluoromethyl)benzyl]piperazine
  • 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]methylpiperazine

These compounds share structural similarities but differ in the position of the nitro and trifluoromethyl groups or the presence of additional substituents. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .

Biological Activity

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine (CAS Number: 309734-66-5) is a compound of interest due to its unique chemical structure and potential biological activities. Its molecular formula is C12_{12}H14_{14}F3_3N3_3O2_2, with a molecular weight of 289.254 g/mol. This compound features a trifluoromethyl group, which is known to enhance biological activity in various classes of pharmaceuticals.

The compound's structure includes a piperazine ring substituted with a nitro group and a trifluoromethyl group, which are critical for its biological interactions. The presence of these functional groups can influence its lipophilicity and interaction with biological targets.

PropertyValue
Molecular FormulaC12_{12}H14_{14}F3_3N3_3O2_2
Molecular Weight289.254 g/mol
LogP2.89150
PSA52.30000

Biological Activity

Research has indicated that compounds similar to this compound exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

In studies focusing on antifungal activity, compounds with similar structures have shown significant efficacy against various fungal strains. For instance, derivatives featuring trifluoromethyl substitutions have been linked to enhanced interactions with fungal cell membranes, improving their ability to penetrate and exert effects on target sites.

  • Minimum Inhibitory Concentrations (MICs) : Some related compounds demonstrated MICs as low as 0.125 mg/L against resistant strains of Candida species, outperforming standard antifungal agents like amphotericin B and caspofungin .

Anticancer Potential

The anticancer activity of piperazine derivatives has also been explored, particularly in relation to their ability to inhibit specific enzymes involved in cancer progression.

  • Mechanism of Action : The trifluoromethyl group is believed to enhance the binding affinity of these compounds to target enzymes, potentially increasing their potency against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that:

  • Substitution Patterns : The position and nature of substituents on the piperazine ring significantly affect the biological activity. For example, electron-withdrawing groups like nitro enhance the compound's interaction with biological targets .
  • Lipophilicity : The LogP value indicates moderate lipophilicity, which is favorable for membrane penetration but must be balanced against solubility concerns .

Case Studies

Several studies have documented the biological activities of related piperazine derivatives:

  • Antifungal Study : A recent investigation revealed that certain piperazine derivatives exhibited potent antifungal activity against Candida glabrata and other resistant strains, highlighting the importance of structural modifications in enhancing efficacy .
  • Anticancer Research : In vitro studies demonstrated that specific piperazine compounds could inhibit cancer cell proliferation at low concentrations, suggesting potential for therapeutic applications in oncology .

Properties

IUPAC Name

1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-16-4-6-17(7-5-16)11-3-2-9(18(19)20)8-10(11)12(13,14)15/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADZMUZERVWRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389596
Record name 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309734-66-5
Record name 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-5-nitrobenzotrifluoride (2 g) and 1-methylpiperazine (2 mL) were dissolved in methanol (5 mL). The yellow solution was stirred at rt overnight. The reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (2×100 mL). The organic solutions were evaporated to give 2-(4-methylpiperazino)-5-nitrobenzotrifluoride.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Fluoro-5-nitrobenzotrifluoride (2 g) and 1-methylpiperazine (2 mL) were dissolved in methanol (5 mL). The yellow solution was stirred at rt overnight. The reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (2×100 mL). The organic solutions were evaporated to give 2-(4-methylpiperazino)-5-nitrobenzotrifluoride.
Name
5-Fluoro-5-nitrobenzotrifluoride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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